
1-Ethylcyclohexyl methacrylate
Overview
Description
1-Ethylcyclohexyl methacrylate is a type of methacrylate monomer, specifically a monofunctional acrylate monomer. It is a colorless liquid with a faint odor and low volatility. This compound is widely used in the synthesis of polymers and other materials, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-Ethylcyclohexyl methacrylate typically involves the reaction of methacrylic acid with 1-ethylcyclohexanol. The reaction is catalyzed and conducted in the presence of a solvent, with careful control of temperature and time .
Industrial Production Methods: In an industrial setting, the preparation involves the following steps:
- Magnesium turnings are reacted with a mixture of bromoethane and a reaction solvent to form a Grignard reagent.
- Cyclohexanone is dissolved in toluene and added to the Grignard reagent.
- The reaction mixture is maintained at a controlled temperature.
- An acid-binding agent is added, followed by a dichloromethane solution of propionyl chloride to carry out esterification.
- The reaction mixture is quenched with water, and the organic phase is separated, washed, and dried.
- The crude product is purified by reduced-pressure distillation to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclohexyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymethacrylate copolymers.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-ethylcyclohexanol.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Esterification: Requires an acid catalyst and an alcohol.
Hydrolysis: Conducted in the presence of water and an acid or base.
Major Products:
Polymethacrylate Copolymers: Used in coatings, adhesives, and plastics.
Methacrylic Acid and 1-Ethylcyclohexanol: Products of hydrolysis.
Scientific Research Applications
1-Ethylcyclohexyl methacrylate is used in various scientific research applications, including:
Chemistry: As a monomer in the synthesis of polymers and copolymers.
Biology: In the development of biocompatible materials.
Medicine: For creating medical devices and drug delivery systems.
Industry: In the production of adhesives, coatings, elastomers, and plastics
Mechanism of Action
The mechanism of action of 1-Ethylcyclohexyl methacrylate involves its ability to polymerize and form stable polymers. The molecular targets include the double bonds in the methacrylate group, which undergo free radical polymerization. The pathways involved include the initiation, propagation, and termination steps of polymerization .
Comparison with Similar Compounds
- Methyl methacrylate
- Butyl methacrylate
- Cyclohexyl methacrylate
Comparison: 1-Ethylcyclohexyl methacrylate is unique due to its specific structure, which imparts distinct properties such as lower volatility and higher chemical resistance. Compared to methyl methacrylate and butyl methacrylate, it offers better flexibility and compatibility with various organic solvents .
Properties
IUPAC Name |
(1-ethylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIKOPEGIZINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463687 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274248-09-8 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
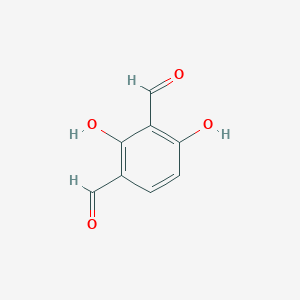
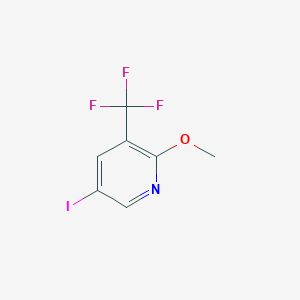
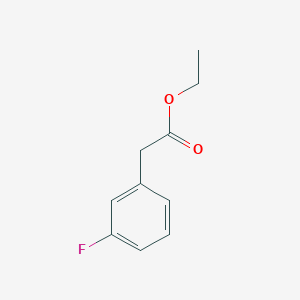

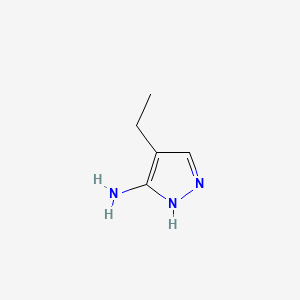
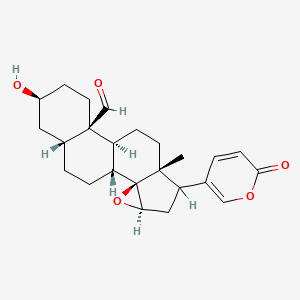
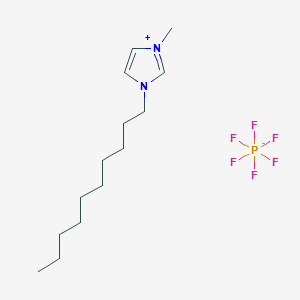
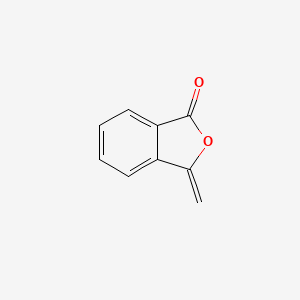

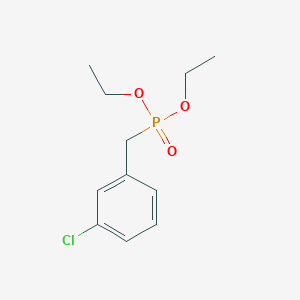
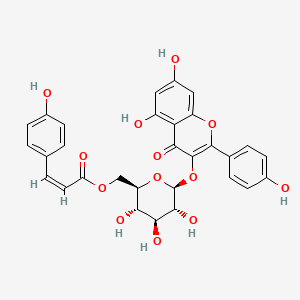
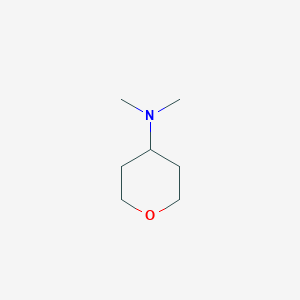
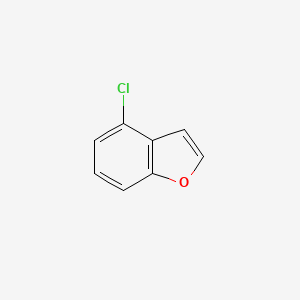
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)
